Methyl 4,6-dichloro-2-formylnicotinate

Description

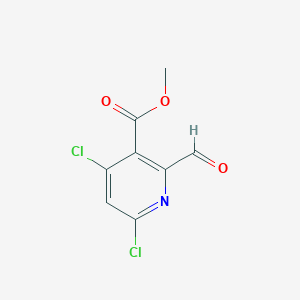

Methyl 4,6-dichloro-2-formylnicotinate is a chlorinated nicotinic acid derivative characterized by a formyl (-CHO) group at the 2-position and methyl ester (-COOCH₃) at the 3-position of the pyridine ring, with chlorine substituents at the 4- and 6-positions. This compound is of interest in medicinal and agrochemical research due to its reactive formyl group, which serves as a versatile site for further functionalization (e.g., Schiff base formation).

Properties

Molecular Formula |

C8H5Cl2NO3 |

|---|---|

Molecular Weight |

234.03 g/mol |

IUPAC Name |

methyl 4,6-dichloro-2-formylpyridine-3-carboxylate |

InChI |

InChI=1S/C8H5Cl2NO3/c1-14-8(13)7-4(9)2-6(10)11-5(7)3-12/h2-3H,1H3 |

InChI Key |

HDLSKVVGTBRAMF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1Cl)Cl)C=O |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Methyl 4,6-dichloro-2-formyl-3-pyridinecarboxylate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive molecules. Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 4,6-dichloro-2-formyl-3-pyridinecarboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes and receptors critical to microbial survival.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound with Analogs

*Similarity scores derived from structural databases (e.g., CAS comparisons) .

Key Observations:

Functional Group Influence: Formyl (-CHO) vs. Amino (-NH₂): The formyl group in the target compound introduces higher polarity and reactivity compared to the amino group in Methyl 2-amino-4,6-dichloronicotinate. Methyl vs. Ethyl Ester: Ethyl esters (e.g., Ethyl 4,6-dichloro-5-methylnicotinate) exhibit greater lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to methyl esters .

Substituent Position and Electronic Effects :

- The 4,6-dichloro substitution in the target compound creates a strong electron-withdrawing environment, stabilizing the pyridine ring and directing electrophilic attacks to the 2-position. Analogs lacking 6-Cl (e.g., Ethyl 4-chloronicotinate hydrochloride) show reduced electronic effects and altered reactivity .

Hydrogen Bonding and Crystallography: The formyl group’s ability to form hydrogen bonds contrasts with the amino group’s capacity for both donation and acceptance. This difference may influence supramolecular assembly and crystallization behavior, as seen in SHELX-refined structures .

Chromatographic Behavior: Methyl esters (e.g., sandaracopimaric acid methyl ester in ) exhibit distinct retention times in gas chromatography (GC) due to their volatility and polarity. The target compound’s formyl group may reduce volatility compared to non-polar analogs like methyl palmitate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.